molecular formula C24H21F2NO3 B1139429 Ezetimibe-d4 CAS No. 1093659-90-5

Ezetimibe-d4

Cat. No.: B1139429
CAS No.: 1093659-90-5
M. Wt: 413.4 g/mol
InChI Key: OLNTVTPDXPETLC-ARVCERDTSA-N
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Description

Ezetimibe D4 is deuterium labeled Ezetimibe, which is a cholesterol-absorption inhibitor, reduces levels of low-density lipoprotein (LDL) cholesterol.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ezetimibe D4 interacts with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), which is essential in promoting intestinal cholesterol uptake . By inhibiting NPC1L1, Ezetimibe D4 interferes with the intestinal uptake of cholesterol and phytosterols, reducing the delivery of intestinal cholesterol to the liver .

Cellular Effects

Ezetimibe D4 has significant effects on various types of cells and cellular processes. It has been shown to reduce the systemic exposure of Ezetimibe and its main active phenolic glucuronide, EZE-Ph, in cases of hepatic impairment . It also influences cell function by affecting cholesterol absorption, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ezetimibe D4 exerts its effects at the molecular level primarily by inhibiting the NPC1L1 protein . This protein plays a crucial role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway . By blocking this pathway, Ezetimibe D4 reduces the absorption of cholesterol and phytosterols, thereby reducing the delivery of intestinal cholesterol to the liver .

Temporal Effects in Laboratory Settings

In laboratory settings, Ezetimibe D4 has been shown to have long-term effects on cellular function. For instance, it has been observed to significantly reduce the plasma exposure of Ezetimibe and its main active phenolic glucuronide, EZE-Ph, in cases of hepatic impairment

Metabolic Pathways

Ezetimibe D4 is involved in the metabolic pathway of cholesterol absorption. It inhibits the NPC1L1 protein, which is essential for promoting intestinal cholesterol uptake . The conversion of Ezetimibe to EZE-Ph decreased concentration-dependently in CCl4-induced rat liver S9 fractions . More detailed information on the enzymes or cofactors that Ezetimibe D4 interacts with, and its effects on metabolic flux or metabolite levels, is not currently available and requires further study.

Transport and Distribution

Ezetimibe D4, like Ezetimibe, is transported and distributed within cells and tissues by interacting with the NPC1L1 protein This interaction affects the localization or accumulation of cholesterol within cells

Subcellular Localization

Given its similarity to Ezetimibe, it is likely to be localized within enterocytes of the intestinal villi, where it inhibits the NPC1L1 protein

Properties

IUPAC Name

(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNTVTPDXPETLC-ARVCERDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093659-90-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093659-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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